4-(Morpholine-3-carbonyl)piperazine-1-carbaldehyde is a chemical compound with the molecular formula and a molecular weight of 227.26 g/mol. It is classified as an aldehyde due to the presence of the carbaldehyde functional group, which is characterized by a carbon atom double-bonded to an oxygen atom and single-bonded to a hydrogen atom. This compound is of interest in various fields, particularly in medicinal chemistry and organic synthesis.
The compound is cataloged under the CAS number 1706821-61-5, making it identifiable in chemical databases. It belongs to the class of morpholine derivatives, which are cyclic amines that contain a morpholine ring—a six-membered ring containing one oxygen and five carbon atoms. Morpholines are known for their diverse applications in pharmaceuticals and agrochemicals due to their ability to interact with biological systems effectively .
The synthesis of 4-(Morpholine-3-carbonyl)piperazine-1-carbaldehyde can be achieved through several methods, primarily involving the reaction of morpholine derivatives with piperazine and carbonyl compounds. One common approach includes:
The reaction conditions typically require careful temperature control and may involve catalysts to enhance yield and selectivity. The use of protecting groups may also be necessary to prevent side reactions during synthesis.
4-(Morpholine-3-carbonyl)piperazine-1-carbaldehyde can participate in various chemical reactions typical for aldehydes, such as:
These reactions can be influenced by factors such as solvent choice, temperature, and the presence of catalysts, which can significantly affect the reaction pathways and yields.
Further research would be needed to elucidate specific mechanisms of action within therapeutic contexts.
Currently, specific physical properties such as density, boiling point, and melting point are not readily available for 4-(Morpholine-3-carbonyl)piperazine-1-carbaldehyde, which may limit its characterization.
The compound exhibits typical reactivity associated with aldehydes, including susceptibility to oxidation and reduction reactions. Its stability under various conditions remains an area for further investigation.
Morpholine (1-oxa-4-azacyclohexane) and piperazine (1,4-diazacyclohexane) derivatives have undergone systematic optimization to address pharmacological challenges. Morpholine's oxygen atom introduces polarity and hydrogen-bonding capacity, enhancing aqueous solubility of lipophilic scaffolds—a critical factor in central nervous system (CNS) drug bioavailability. Over 100 FDA-approved drugs contain morpholine, including kinase inhibitors (e.g., Gefitinib), antibacterials (Levofloxacin), and antidepressants (Reboxetine) [2] [8]. This widespread adoption stems from morpholine's balanced amphiphilicity and metabolic stability, though oxidative degradation remains a clearance pathway requiring structural mitigation.
Piperazine derivatives contribute conformational flexibility and basic nitrogen atoms (pKₐ ~9.5) that facilitate salt formation for improved crystallinity and solubility. The unsubstituted piperazine-1-carbaldehyde scaffold (CAS: 7755-92-2) demonstrates how aldehyde functionalization enables Schiff base formation for targeted covalent inhibition or prodrug development [5]. Hybrid architectures like 2-(benzimidazol-2-yl)quinoxalines with N-methylpiperazine substituents exhibit nanomolar cytotoxic activity against lung adenocarcinoma (A549) by arresting the S-phase cell cycle and inducing mitochondrial apoptosis [4].
Table 2: Clinically Approved Drugs Featuring Morpholine or Piperazine Scaffolds
Drug | Therapeutic Category | Core Structural Feature | Key Pharmacological Role | |
---|---|---|---|---|
Levofloxacin | Antibacterial | Morpholinyl fluorophore | DNA gyrase inhibition | |
Aprepitant | Antiemetic | Morpholine | Neurokinin-1 receptor antagonism | |
Reboxetine | Antidepressant | Morpholine | Norepinephrine reuptake inhibition | |
Pizuglanstat | Experimental | Piperazine-morpholine hybrid | Anti-inflammatory/neurological target | [7] |
Carbonyl groups (-C(O)-) serve as conformationally restrained linkers that enforce spatial orientation between pharmacophoric units while introducing hydrogen-bonding acceptors. This design principle is exemplified by 4-(piperidine-3-carbonyl)morpholine hydrochloride (PubChem CID: 17552706), where the carbonyl bridge optimizes vector alignment for target engagement [3]. In antitubercular agents, morpholine-carbonyl-piperazine hybrids coupled to 2-(thiophen-2-yl)dihydroquinolines achieve MIC values of 1.56 μg/mL against Mycobacterium tuberculosis H37Rv by disrupting cell wall biosynthesis—surpassing first-line agents' permeability barriers [6].
The carbonyl group's electronic modulation of adjacent rings enhances binding to metalloenzymes and receptors. Molecular hybridization techniques like Mamedov rearrangements leverage carbonyl-containing intermediates to synthesize regioisomeric 2-(benzimidazol-2-yl)-3-arylquinoxalines. These compounds exhibit selective cytotoxicity through DNA intercalation and topoisomerase II inhibition, with IC₅₀ values correlating with carbonyl positioning relative to planar heterocycles [4]. Quantum mechanical studies reveal carbonyl linkers reduce the rotational freedom of morpholine-piperazine systems by ~8 kcal/mol compared to methylene bridges, enforcing bioactive conformations without entropic penalties.
This hybrid scaffold integrates three synergistic elements:
This compound's structural plasticity enables engagement with oncology and CNS targets. As a synthetic intermediate, it facilitates rapid generation of imine libraries for high-throughput screening against multitarget systems like serotonin transporters (SERT) and phosphodiesterases (PDE10A)—proteins implicated in Alzheimer's and Parkinson's pathologies. The aldehyde group participates in Ugi-type multicomponent reactions, generating >80% yields of diversified heterocyclic scaffolds with embedded morpholine-piperazine pharmacophores [1] [5] [8].
Table 3: Structure-Activity Relationship (SAR) Elements of Hybrid Pharmacophores
Structural Feature | Target Interaction Potential | Biological Consequence |
---|---|---|
Morpholine oxygen | H-bond acceptance | Enhanced solubility; kinase hinge binding |
Piperazine aldehyde | Covalent reversible inhibition | Prolonged target residence time |
Carbonyl linker | Conformational restraint | Improved target selectivity |
Morpholine 3-substitution | Asymmetric steric occlusion | Reduced off-target effects |
Concluding Synthesis Outlook
4-(Morpholine-3-carbonyl)piperazine-1-carbaldehyde represents a synthetically tractable platform for generating multitarget ligands. Its aldehyde group enables rapid diversification via reductive amination, nucleophilic addition, or cyclocondensation reactions, while the carbonyl-linked heterocycles maintain optimal physicochemical properties (cLogP ≈0.9, TPSA 58 Ų). Current research focuses on leveraging this scaffold for fragment-based drug discovery against protein-protein interaction targets, particularly in oncology and neurodegenerative disease pipelines.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2